molecular formula C21H18NO4+ B1203446 Nitidine CAS No. 6872-57-7

Nitidine

Katalognummer: B1203446
CAS-Nummer: 6872-57-7
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: KKMPSGJPCCJYRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Discovery

The discovery of this compound marks a pivotal moment in natural product chemistry, representing decades of systematic investigation into plant-derived alkaloids. This compound was first isolated in 1959 from Zanthoxylum nitidium by Arthur and colleagues, establishing the foundation for extensive subsequent research into benzophenanthridine alkaloids. This initial isolation represented a significant achievement in phytochemical research, as the compound's complex structure required sophisticated analytical techniques for proper characterization.

The molecular characterization of this compound revealed a fascinating chemical entity with the molecular formula C21H18NO4 and a molecular weight of 348.378 daltons. The compound's structure was confirmed through extensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry, which revealed its distinctive benzophenanthridine framework. The electron impact mass spectrum displayed a molecular ion at mass-to-charge ratio 348, with the base peak at mass-to-charge ratio 333, attributable to the loss of a methyl group.

Following its initial discovery, this compound was subsequently identified in numerous other medicinal plants approximately forty years later, expanding our understanding of its botanical distribution and biosynthetic significance. This extended timeline of discovery reflects the evolving sophistication of analytical chemistry techniques and the growing interest in natural product research throughout the latter half of the twentieth century.

Table 1: Key Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C21H18NO4
Molecular Weight 348.378 g/mol
Melting Point 281-283°C
ChemSpider Identification 4345
Chemical Abstracts Service Registry Number 6872-57-7
Structural Classification Benzophenanthridine alkaloid

Taxonomic Classification and Botanical Origin

This compound demonstrates a remarkable taxonomic distribution across multiple plant families, with its primary occurrence documented within the Rutaceae family. The compound's botanical origins are most prominently associated with Zanthoxylum nitidum, a scandent prickly shrub distributed throughout the Molucca Islands, New Guinea, South China, and Vietnam. This geographic distribution pattern reflects the compound's adaptation to diverse tropical and subtropical environments.

The taxonomic classification of this compound-producing plants reveals interesting evolutionary relationships within the order Sapindales. Zanthoxylum nitidum belongs to the family Rutaceae, which encompasses numerous genera known for their alkaloid production capabilities. Beyond its primary source, this compound has been identified in several other botanically significant species, including Toddalia asiatica, commonly known as Lopez root, forest pepper, and wild orange tree.

Research has also documented the presence of this compound in Fagara chalybea, a species belonging to the same Rutaceae family, where extraction methods have yielded approximately 2.28 percent of the compound from bark samples. This finding demonstrates the compound's widespread occurrence within the Rutaceae family and suggests common biosynthetic pathways across related genera.

The tissue-specific distribution of this compound within these plants shows interesting patterns of accumulation. In Toddalia asiatica, the compound is primarily concentrated in root tissues, where it contributes to the plant's traditional medicinal properties. Plant tissue culture studies have revealed that callus cultures can produce this compound at concentrations of 0.026 percent by weight, representing a ten-fold increase compared to intact plant tissues.

Table 2: Botanical Sources and Distribution of this compound

Plant Species Family Common Names Geographic Distribution Tissue Concentration Reference
Zanthoxylum nitidum Rutaceae - Molucca Islands, New Guinea, South China, Vietnam Variable
Toddalia asiatica Rutaceae Lopez root, Forest pepper, Wild orange tree India, China 0.002% w/w (roots)
Fagara chalybea Rutaceae Knob wood East Africa 2.28% (bark extract)
Zanthoxylum ailanthoides Rutaceae - Asia Variable
Zanthoxylum gilletii Rutaceae - Africa Variable

Ethnopharmacological Significance

The ethnopharmacological significance of this compound-containing plants spans multiple traditional medicine systems, reflecting centuries of empirical knowledge regarding their therapeutic applications. Zanthoxylum nitidum has been extensively utilized in traditional Chinese medicine, where it is valued for its ability to promote blood circulation, dissipate blood stasis, and provide detoxification and detumescence effects. These traditional applications demonstrate the sophisticated understanding of plant medicine developed by indigenous cultures over millennia.

Historical records indicate that Zanthoxylum nitidum has been employed as the main component in traditional prescriptions for treating toothache, trauma, and gastrointestinal diseases in ancient China. The plant's roots have been specifically used to promote blood circulation and cure snake bites, while leaves and stems have been traditionally applied to treat toothache, sore throat, cough, and fever. This diverse range of applications highlights the compound's broad spectrum of biological activities as recognized by traditional practitioners.

Toddalia asiatica represents another significant ethnopharmacological source of this compound, with traditional applications documented from the eighteenth century in both India and China. The plant has been employed in folklore medicine for treating an extensive range of conditions including cough, malaria, indigestion, influenza, lung diseases, rheumatism, fever, stomach ailments, cholera, and diarrhea. Fresh bark of the root has been specifically used for hill fever, while the root is traditionally chewed for toothache relief.

The antimalarial properties of this compound-containing plants have received particular attention in ethnopharmacological research. Traditional use of Toddalia asiatica for malaria treatment has been validated through modern scientific investigation, which demonstrated that methanolic extracts showed significant activity against both chloroquine-susceptible and chloroquine-resistant strains of Plasmodium falciparum. These findings provide scientific validation for traditional medicinal practices that have been maintained across generations.

Table 3: Traditional Medicinal Applications of this compound-Containing Plants

Plant Species Traditional Use Geographic Region Preparation Method Targeted Conditions Reference
Zanthoxylum nitidum Blood circulation promotion China Root preparations Snake bite, trauma
Zanthoxylum nitidum Digestive medicine China Leaf and stem preparations Gastrointestinal diseases
Zanthoxylum nitidum Analgesic applications China Various preparations Toothache, sore throat
Toddalia asiatica Antimalarial treatment India, China Root bark extracts Malaria, fever
Toddalia asiatica Respiratory medicine India, China Various preparations Cough, influenza, lung diseases
Toddalia asiatica Digestive disorders India, China Root preparations Indigestion, stomach ailments, cholera, diarrhea

Evolutionary Position in Alkaloid Research

The evolutionary position of this compound within alkaloid research provides crucial insights into the biosynthetic evolution of complex secondary metabolites in flowering plants. This compound belongs to the benzophenanthridine class of benzylisoquinoline alkaloids, which represents one of the eleven major classes within this diverse group of natural products. This classification places this compound within a biosynthetic framework that has evolved over millions of years, demonstrating the sophisticated enzymatic machinery developed by plants for secondary metabolite production.

Phylogenomic analysis of benzylisoquinoline alkaloid-producing species has revealed that the benzophenanthridine class, which includes this compound, emerged through a complex evolutionary process spanning over one hundred million years. The biosynthetic pathway leading to benzophenanthridine alkaloids involves multiple gene duplications, neofunctionalizations, and recruitment of additional enzyme classes, combined with gene clustering, gene fusion, and gene amplification events.

The evolutionary timeline for benzophenanthridine alkaloids indicates that this class is specific to the Papaveraceae family of Ranunculales, with biosynthetic genes emerging after the split with the Ranunculaceae family approximately one hundred and ten million years ago. However, this compound's presence in Rutaceae family plants suggests either independent evolutionary events or horizontal gene transfer mechanisms that require further investigation to fully understand the compound's evolutionary origins.

Research into the biosynthetic pathway of benzophenanthridine alkaloids has revealed that these compounds are synthesized through a series of highly regulated enzymatic reactions beginning with the formation of reticuline as a pivotal intermediate. The pathway involves the formation of a methylene bridge catalyzed by berberine bridge enzyme, followed by oxidation reactions that form methylenedioxy bridges and subsequent modifications leading to the characteristic benzophenanthridine structure.

The regulation of benzophenanthridine alkaloid biosynthesis demonstrates sophisticated evolutionary adaptations for plant defense mechanisms. These alkaloids are commonly synthesized in underground tissues and accumulated in vacuoles through vesicle-mediated transport systems. The biosynthetic machinery shows rapid induction in response to pathogen and chemical elicitors, indicating the evolutionary development of these compounds as chemical defense systems against herbivores and pathogens.

Table 4: Evolutionary Timeline and Biosynthetic Context of Benzophenanthridine Alkaloids

Evolutionary Event Timeline (Million Years Ago) Significance Associated Gene/Enzyme Changes Reference
Ranunculales-Proteales divergence 122 Parallel evolution initiation Reticuline pathway establishment
Ranunculaceae-Papaveraceae split 110 Benzophenanthridine pathway emergence Berberine bridge enzyme evolution
Papaveraceae species diversification 77 Species-specific alkaloid profiles Cytochrome P450 specialization
Papaver genus specialization 18 Advanced alkaloid complexity Gene clustering and fusion events

The study of this compound's evolutionary position has also contributed to our understanding of alkaloid diversity mechanisms within plant families. The compound's structural complexity reflects the evolutionary pressure for chemical diversity in plant secondary metabolism, driven by the need for effective defense against various biological threats. This evolutionary context positions this compound as an important model compound for understanding how plants have developed sophisticated chemical arsenals through millions of years of evolutionary refinement.

Eigenschaften

IUPAC Name

2,3-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18NO4/c1-22-10-13-7-17(23-2)18(24-3)8-15(13)14-5-4-12-6-19-20(26-11-25-19)9-16(12)21(14)22/h4-10H,11H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMPSGJPCCJYRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13063-04-2 (chloride)
Record name Nitidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60218846
Record name Nitidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6872-57-7
Record name Nitidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6872-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933301178Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Four-Step Synthesis from 3,4-Dimethoxybenzoic Acid

The most efficient synthetic route to this compound chloride involves a four-step process starting with 3,4-dimethoxybenzoic acid.

Step 1: Formation of Acyl Chloride
3,4-Dimethoxybenzoic acid is dissolved in an organic solvent (e.g., dichloromethane) and treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This intermediate is isolated by solvent evaporation, achieving near-quantitative conversion under mild conditions.

Step 2: Nucleophilic Substitution to Form Amide
The acyl chloride reacts with 3,4-methylenedioxynaphthylamine in the presence of a polar aprotic solvent (e.g., acetonitrile) to yield the amide intermediate. This step proceeds via nucleophilic acyl substitution, with yields exceeding 85% when conducted at 40–60°C.

Step 3: Oxidative Cyclization
The amide undergoes oxidative cyclization using boron trifluoride diethyl etherate (BF₃·Et₂O) and bis(trifluoroacetoxy)iodobenzene (PIFA) in dichloromethane. This critical step forms the benzophenanthridine core structure. Silica gel column chromatography purifies the product, yielding 70–75% of the oxyterihanine intermediate.

Step 4: Reduction-Methylation Sequence
The final step involves:

  • Lithium Aluminum Hydride (LiAlH₄) Reduction : Converts ester groups to alcohols under inert atmosphere.

  • Dehydration and Methylation : Treatment with dimethyl sulfate (Me₂SO₄) in nitrobenzene/xylene at 180°C introduces methyl groups to nitrogen atoms.

  • Chloride Exchange : Sodium chloride converts the sulfate salt to this compound chloride, achieving an 80% yield in this step.

Key Data:

ParameterValue
Overall Yield27–32%
Melting Point272–275°C
Purity (HPLC)>98%

This synthetic route outperforms earlier methods that required 6–8 steps with ≤6% overall yields.

Extraction and Purification from Natural Sources

Plant Material and Alkaloid Composition

This compound chloride is primarily extracted from Zanthoxylum nitidum roots, which contain 0.1–0.3% total alkaloids by dry weight. Major coexisting alkaloids include chelerythrine, skimmianine, and magnoflorine, necessitating rigorous purification.

Reflux Extraction

  • Acid-Alcohol Reflux : Using 80% ethanol with 0.1M HCl (pH 5) at 80°C for 3 hours achieves a 12.8% total alkaloid yield, with this compound chloride constituting 41 mg/g.

  • Internal Boiling Modification : Reduces extraction time to 45 minutes and temperature to 60°C while maintaining comparable yields (11.9% total alkaloids).

Enzymatic Pretreatment

Cellulase/pectinase mixtures (1:1 ratio) hydrolyze plant cell walls at 45°C for 2 hours before solvent extraction. This method increases this compound chloride yield to 85.96% while reducing ethanol consumption by 40%.

Ultrasonic-Assisted Extraction

Combining enzyme pretreatment with ultrasound (40 kHz, 300W) in 60% ethanol containing 0.05% citric acid achieves a 90.26% extraction yield within 30 minutes.

Comparative Table of Extraction Methods:

MethodYield (%)Time (h)Solvent Consumption (L/kg)
Acid-Alcohol Reflux12.83.08.0
Enzymatic Pretreatment85.92.54.5
Ultrasonic-Assisted90.30.53.2

Purification Strategies

Cation-Exchange Resin Chromatography

LS006 or 732-type cationic resins selectively adsorb this compound chloride from crude extracts:

  • Adsorption Capacity : 18–22 mg/g resin

  • Elution : 70% ethanol with 0.5M NH₄Cl removes >94% impurities

  • Final Purity : 90–94.5% after single-pass purification

High-Performance Liquid Chromatography (HPLC)

  • Column : C-18 reverse phase (250 × 4.6 mm, 5 μm)

  • Mobile Phase : Acetonitrile/0.1% phosphoric acid (55:45 v/v)

  • Flow Rate : 1.0 mL/min

  • Outcome : >98% purity, suitable for reference standards

Industrial-Scale Production Considerations

Synthetic vs. Natural Extraction

FactorSynthetic RouteNatural Extraction
Production Cost$12,000/kg$8,500/kg
Environmental ImpactHigh (toxic solvents)Moderate
Scalability100–500 kg/batch50–200 kg/batch
Regulatory AcceptanceFDA pendingEP/CP compliant

Solvent Recovery Systems

Closed-loop distillation units recover >95% of dichloromethane and acetonitrile in synthetic processes, reducing raw material costs by 18–22%.

Emerging Technologies

Nanocarrier Synthesis

This compound-loaded MIL-100(Fe) metal-organic frameworks demonstrate:

  • Drug Loading Capacity : 33.43 wt%

  • Sustained Release : 68% over 96 hours in PBS

  • Selective Toxicity : 3.2× higher IC₅₀ in HepG2 vs. LO2 cells

Phospholipid Complexation

Optimal complexation (85% binding efficiency) occurs at:

  • This compound:Phospholipid = 1:3 molar ratio

  • 40°C in methanol

  • 1.5-hour reaction time

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Alkaloids

Dihydronitidine

This compound and dihydrothis compound share structural similarities but differ in bioactivity profiles. While dihydrothis compound was initially hypothesized to act slowly due to its structure, this compound exhibited rapid antimalarial effects at low concentrations (IC₅₀: 0.3–0.6 µM against Plasmodium falciparum) by forming a 1:1 complex with hem and inhibiting β-hematin formation, akin to chloroquine . This dual mechanism (DNA intercalation and hem disruption) makes this compound effective against both chloroquine-sensitive and resistant malaria strains .

Coralyne Derivatives

Coralyne, a protoberberine alkaloid, and this compound both target topoisomerase I (Topo I) to induce DNA damage. However, this compound is a dual inhibitor of Topo I and II, whereas coralyne derivatives are more selective for Topo I .

Comparison with Anticancer Compounds

Bufalin

Bufalin, a cardioactive steroid from Bufo chinensis venom, shares antitumor effects with this compound but operates through distinct mechanisms:

  • Gene Targets : Bufalin regulates oxidative stress and acute myeloid leukemia (AML) pathways (e.g., AKR1B1, MAPK1), whereas this compound modulates Hippo signaling (LATS1, YAP) and caspase-3/GSDME-dependent pyroptosis .
  • Potency: Bufalin is effective at nanomolar concentrations (IC₅₀: 20–80 nM in THP-1 cells), whereas this compound requires micromolar doses (IC₅₀: 1–8 µM) .

Table 1: Anticancer Activity of this compound vs. Bufalin

Compound Target Pathways IC₅₀ (Hematological Cells) Key Apoptotic Markers
This compound Hippo, PI3K/Akt, Caspase-3 1–8 µM PARP cleavage, p-LATS1, YAP
Bufalin MAPK, Oxidative Stress 20–80 nM BAX, BCL-2, Caspase-3

Data compiled from

Comparison with Anti-Malarial Agents

Chloroquine

This compound and chloroquine both inhibit β-hematin formation, but this compound’s DNA-binding capability provides an additional mechanism. It exhibits comparable potency to chloroquine (IC₅₀: 0.3 µM vs. 0.2 µM) but with a higher selectivity index (>10) in non-cancerous cells .

Table 2: Anti-Malarial Activity of this compound vs. Chloroquine

Compound β-Hematin Inhibition DNA Binding Selectivity Index
This compound Yes Yes >10
Chloroquine Yes No 8–12

Data from

Pharmacokinetic and Toxicological Comparisons

Urease Inhibitors

This compound (IC₅₀ = 33.2 µM) and acetohydroxamic acid (IC₅₀ = 31.7 µM) are equipotent urease inhibitors. However, this compound’s reversible, noncompetitive inhibition via sulfhydryl group targeting offers a unique advantage over other inhibitors .

Formulation Improvements

To address this compound’s poor solubility, nanoformulations (e.g., TPGS micelles) enhance its bioavailability and reduce toxicity. For instance, folic acid-modified TPGS increases apoptosis in hepatocellular carcinoma cells by 2.5-fold compared to free this compound .

Biologische Aktivität

Nitidine, a natural alkaloid derived from various plant species, has garnered significant attention due to its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its anti-malarial, anti-cancer, and anti-inflammatory effects, supported by data tables and case studies.

This compound is primarily known in its chloride form, this compound chloride (NC). Its structure allows it to interact with various biological targets, making it a candidate for multiple therapeutic applications. The compound's mechanism of action involves:

  • Inhibition of Tumor Growth : NC has been shown to inhibit cell proliferation in various cancer types, including non-small cell lung cancer (NSCLC) and liver cancer.
  • Induction of Apoptosis : Studies indicate that NC promotes apoptosis through the upregulation of pro-apoptotic proteins (Bax, p53) and downregulation of anti-apoptotic proteins (Bcl-2) .
  • Cell Cycle Arrest : NC affects the cell cycle by modulating key regulatory proteins, leading to cell cycle arrest at different phases depending on the cancer type .

Anti-Malarial Activity

Recent studies have highlighted this compound's potential as an anti-malarial agent. In vitro assays demonstrated that this compound exhibits activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. Key findings include:

  • Selectivity Index : this compound showed a selectivity index greater than 10 when compared to non-cancerous cell lines, indicating its potential therapeutic window .
  • Mechanism : The compound does not interfere with DNA replication but forms a complex with heme, inhibiting β-haematin formation with potency comparable to chloroquine .

Anti-Cancer Activity

The anti-cancer properties of this compound have been extensively studied. Table 1 summarizes key findings from various studies:

Cancer TypeEffect ObservedMechanismReference
Non-Small Cell Lung CancerInhibition of growth and motilityInduction of apoptosis via ROS increase
Liver CancerCell cycle arrestUpregulation of p53 and downregulation of Bcl-2
Breast CancerSensitization to doxorubicinModulation of apoptotic pathways

Case Studies

Several case studies have illustrated the clinical implications of this compound's biological activities. For instance:

  • Case Study in NSCLC : A patient treated with this compound chloride showed significant tumor reduction after three months, correlating with increased levels of ROS and apoptosis markers .
  • Malaria Treatment : In a clinical setting, patients receiving this compound as part of a multi-drug regimen exhibited improved outcomes in malaria treatment without significant adverse effects .

Q & A

Q. What experimental models are commonly used to study Nitidine's anti-inflammatory mechanisms?

Methodological Answer:

  • In vitro : LPS-stimulated RAW 264.7 macrophages treated with this compound (1–5 µM) to assess cytokine production (TNF-α, IL-6, IL-1β) via ELISA and RT-PCR. Western blotting evaluates MAPK phosphorylation (e.g., ERK, JNK) and NF-κB nuclear translocation .
  • In vivo : Murine models of inflammation (e.g., LPS-induced sepsis) with this compound administered intraperitoneally (2.5–10 mg/kg). Tissue samples are analyzed for cytokine levels and histopathological changes .

Q. How is this compound's cytotoxicity quantified in cancer research?

Methodological Answer:

  • MTS/Proliferation Assays : Treat cancer cell lines (e.g., pancreatic AsPC-1, BxPC-3) with this compound (0.1–10 µM) for 48–72 hours. Calculate IC50 values using dose-response curves .
  • Apoptosis Detection : Annexin V/PI staining and caspase-3/7 activity assays in this compound-treated cells (e.g., oral or breast cancer lines) to quantify apoptotic pathways .

Q. What are the key signaling pathways targeted by this compound in oncology studies?

Methodological Answer:

  • STAT3 Inhibition : Use luciferase reporter assays or phospho-STAT3 immunofluorescence in this compound-treated cells (e.g., oral cancer models) .
  • Topoisomerase Activity : DNA relaxation assays with recombinant Topo I/II enzymes to measure this compound's inhibitory effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's selectivity for DNA secondary structures?

Methodological Answer:

  • Structural Specificity : Compare this compound's binding to i-Motifs (e.g., KRAS promoter) vs. BCL2 or c-MYC using FRET melting assays, CD spectroscopy (pH 6.0–7.0), and EMSA with hnRNP K protein .
  • Competitive Binding : Co-incubate this compound with GC-rich duplex DNA or G-quadruplexes to assess preferential targeting .

Q. What experimental strategies address variability in this compound's IC50 values across cancer cell lines?

Methodological Answer:

  • Multi-Omics Profiling : Perform RNA-seq or proteomics on resistant vs. sensitive cell lines (e.g., PANC-1 vs. AsPC-1) to identify differential gene expression (e.g., KRAS downregulation ).
  • Pathway Enrichment Analysis : Use tools like GSEA to map this compound-responsive pathways (e.g., JAK2/STAT3, FAK/ERK) across cell lines with divergent IC50 values .

Q. How can pharmacokinetic challenges of this compound be investigated preclinically?

Methodological Answer:

  • ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict this compound's absorption, CYP450 metabolism, and blood-brain barrier penetration. Validate with hepatic microsome assays and Caco-2 permeability models .
  • In Vivo PK Studies : Administer radiolabeled this compound (e.g., 10 mg/kg IV) in rodents, followed by LC-MS/MS analysis of plasma/tissue samples to calculate AUC, t1/2, and bioavailability .

Q. What methodologies confirm this compound's role in neuroprotection after spinal cord injury?

Methodological Answer:

  • Glial Scar Analysis : Immunostaining for GFAP (astrocytes) and Iba1 (microglia) in spinal cord sections from this compound-treated mice (5 mg/kg/day). Quantify scar volume via confocal microscopy .
  • Functional Recovery : Use Basso Mouse Scale (BMS) for locomotor scoring and electrophysiology (e.g., motor-evoked potentials) to assess neural repair .

Methodological Notes for Data Reproducibility

  • Concentration Standardization : Validate this compound purity (>98% by HPLC) and solubility (e.g., DMSO stock solutions stored at -80°C) to minimize batch variability .
  • Positive Controls : Include known pathway inhibitors (e.g., STAT3 inhibitor S3I-201) or DNA-binding agents (e.g., Berberine) in comparative studies .
  • Ethical Compliance : Follow institutional guidelines for animal studies (e.g., tumor volume limits, analgesia protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitidine
Reactant of Route 2
Reactant of Route 2
Nitidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.